3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide
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Overview
Description
3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide is a complex organic compound with a unique structure that includes a hydroxyethyl group, a nitrophenoxy group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide typically involves multiple steps, including nitration, etherification, and amidation reactions. The starting materials often include 2-nitrophenol, which undergoes etherification with an appropriate hydroxyethyl derivative. This intermediate is then subjected to amidation with N,N-dimethylbenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. The purification process may involve recrystallization, chromatography, or other separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyethyl and nitrophenoxy groups may interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide: shares similarities with other nitrophenoxy and hydroxyethyl derivatives, such as:
Uniqueness
- The presence of both hydroxyethyl and nitrophenoxy groups in the same molecule provides unique reactivity and potential for diverse applications.
- The dimethylbenzamide moiety adds to the compound’s stability and solubility, making it suitable for various research and industrial applications .
Properties
Molecular Formula |
C17H18N2O5 |
---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
3-[5-(1-hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C17H18N2O5/c1-11(20)12-7-8-15(19(22)23)16(10-12)24-14-6-4-5-13(9-14)17(21)18(2)3/h4-11,20H,1-3H3 |
InChI Key |
KWRXFYRQNOYTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(=O)N(C)C)O |
Origin of Product |
United States |
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